An In-depth Technical Guide to 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde
An In-depth Technical Guide to 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound belonging to the indole family. The introduction of fluorine atoms into the indole scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, including its synthesis, reactivity, and potential applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₉H₃F₄NO | [1] |
| Molecular Weight | 217.12 g/mol | [1] |
| CAS Number | 30683-38-6 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 234-236 °C | [Chem-Impex International] |
| Boiling Point (Predicted) | 340.6 ± 37.0 °C | [Chem-Impex International] |
| Density (Predicted) | 1.665 ± 0.06 g/cm³ | [Chem-Impex International] |
| InChI | 1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H | [2] |
| SMILES | O=Cc1c[nH]c2c(F)c(F)c(F)c(F)c12 | [2] |
Synthesis
The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][4][5]
Experimental Protocol: General Vilsmeier-Haack Formylation of Indole
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Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). The reaction is exothermic and should be performed with caution in a well-ventilated fume hood.
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Reaction: The starting indole, in this case, 4,5,6,7-tetrafluoro-1H-indole, is dissolved in a suitable solvent (often DMF or a chlorinated solvent) and cooled in an ice bath. The freshly prepared Vilsmeier reagent is then added dropwise to the indole solution.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: The reaction mixture is then carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium carbonate solution.
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Isolation and Purification: The resulting precipitate, the crude 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
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Caption: Vilsmeier-Haack formylation of 4,5,6,7-tetrafluoro-1H-indole.
Spectral Data
Detailed experimental spectral data for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, are not extensively reported in publicly available literature. Researchers are advised to acquire these spectra upon synthesis or purchase for unambiguous characterization. For reference, typical chemical shift ranges for related fluorinated aromatic compounds can be consulted.
Chemical Reactivity
The chemical reactivity of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is dictated by the indole nucleus, the aldehyde functional group, and the electron-withdrawing fluorine atoms.
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Aldehyde Group: The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases and other derivatives.
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Indole Nucleus: The electron-rich pyrrole ring of the indole system is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group at the 3-position and the four fluorine atoms on the benzene ring will deactivate the ring towards further electrophilic attack.
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Fluorine Atoms: The C-F bonds are generally strong and unreactive. However, under specific conditions, nucleophilic aromatic substitution of the fluorine atoms might be possible, although this would likely require harsh reaction conditions.
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Caption: Potential chemical transformations of the target compound.
Biological Activity and Applications
While the specific biological activity of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is not well-documented, the indole-3-carbaldehyde scaffold is known to be a promising starting point for the development of therapeutic agents.[6] Derivatives of indole-3-carbaldehyde have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The introduction of fluorine atoms can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. Therefore, 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde serves as a valuable building block for the synthesis of novel fluorinated indole derivatives with potential applications in drug discovery. For instance, fluorinated indoles are utilized in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the creation of fluorescent probes for biological imaging.[2]
Conclusion
4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a specialized chemical compound with potential for applications in medicinal chemistry and materials science. While its fundamental properties are known, a significant gap exists in the publicly available experimental data regarding its detailed spectral characterization, specific reactivity, and biological profile. Further research into this molecule is warranted to fully elucidate its potential and enable its broader application in scientific research and development. Researchers working with this compound are encouraged to perform thorough characterization and publish their findings to contribute to the collective knowledge base.
